BenchChemオンラインストアへようこそ!

TCS7010

Aurora Kinase Selectivity Enzymatic Assay Kinase Inhibitor Profiling

TCS7010 (Aurora A Inhibitor I) is the definitive tool compound for Aurora A-specific research. Its >1,000-fold selectivity over Aurora B eliminates confounding cytokinesis failure and polyploidy phenotypes, enabling clean interrogation of Aurora A-driven mechanisms including synthetic lethality in ARID1A−/− models, N-Myc stabilization, and ROS-UPR-apoptosis axis activation. Choose TCS7010 over less selective analogs to ensure unambiguous target attribution in phenotypic screens, in vivo pharmacodynamic studies, and colorectal cancer dependency profiling (HCT116 IC50 = 0.19 μM vs. HT-29 IC50 = 2.9 μM).

Molecular Formula C31H31ClFN7O2
Molecular Weight 588.1 g/mol
CAS No. 1158838-45-9
Cat. No. B611264
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTCS7010
CAS1158838-45-9
SynonymsTC-S 7010;  TC S 7010;  TCS7010; 
Molecular FormulaC31H31ClFN7O2
Molecular Weight588.1 g/mol
Structural Identifiers
SMILESCCN1CCN(CC1)C(=O)CC2=CC=C(C=C2)NC3=NC=C(C(=N3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5Cl)F
InChIInChI=1S/C31H31ClFN7O2/c1-2-39-15-17-40(18-16-39)28(41)19-21-7-11-24(12-8-21)36-31-34-20-26(33)29(38-31)35-23-13-9-22(10-14-23)30(42)37-27-6-4-3-5-25(27)32/h3-14,20H,2,15-19H2,1H3,(H,37,42)(H2,34,35,36,38)
InChIKeyAKSIZPIFQAYJGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

TCS7010 (Aurora A Inhibitor I) – Selective Aurora Kinase A Inhibition for Preclinical Oncology Research


TCS7010 (CAS 1158838-45-9), also known as Aurora A Inhibitor I or TC-S 7010, is a synthetic small-molecule inhibitor belonging to the 2,4-bisanilinopyrimidine class [1]. It functions as a potent and highly selective inhibitor of Aurora kinase A (AURKA), a serine/threonine kinase critical for mitotic progression and a validated target in oncology drug discovery [2]. The compound exhibits an IC50 of 3.4 nM against recombinant Aurora A in cell-free enzymatic assays, with an exceptionally high selectivity window of >1,000-fold over the closely related Aurora B kinase (IC50 = 3,400 nM) . This selectivity profile is superior to many earlier-generation Aurora A inhibitors and enables clean interrogation of Aurora A-specific phenotypes without confounding Aurora B-mediated effects .

Why Aurora A Inhibitors Cannot Be Substituted for TCS7010 in Selective Phenotypic Assays


The ATP-binding pockets of Aurora A and Aurora B share approximately 71% sequence identity, posing a significant challenge for achieving target selectivity [1]. Many clinically advanced Aurora inhibitors (e.g., VX-680/Tozasertib) exhibit pan-Aurora activity or limited selectivity, leading to combined Aurora A/B inhibition phenotypes that obscure mechanism-of-action studies [2]. TCS7010 achieves >1,000-fold selectivity for Aurora A over Aurora B—a >25-fold improvement over MLN8054 (40-fold) and >5-fold improvement over Alisertib (>200-fold)—making it the preferred tool compound for experiments requiring unambiguous attribution of phenotypes to Aurora A inhibition . Substituting a less selective analog introduces the confounding variable of Aurora B inhibition (e.g., cytokinesis failure, polyploidy), which can invalidate conclusions regarding Aurora A-specific roles in mitosis, apoptosis, and therapeutic response .

TCS7010 (Aurora A Inhibitor I): Comparative Selectivity, Antiproliferative Potency, and Phenotypic Evidence Versus Key Aurora Inhibitor Analogs


Superior Selectivity Over Aurora B: TCS7010 vs. MLN8054, Alisertib, and VX-680

TCS7010 demonstrates >1,000-fold selectivity for Aurora A over Aurora B, significantly exceeding that of commonly used Aurora A inhibitors. In direct comparison, TCS7010 exhibits >25-fold higher selectivity than MLN8054 (40-fold selective) , >5-fold higher selectivity than Alisertib (>200-fold selective) , and >10-fold higher selectivity than the pan-Aurora inhibitor VX-680 (~100-fold selective) . The selectivity of TCS7010 arises from a single amino acid difference (Thr217 in Aurora A vs. Glu161 in Aurora B) that prevents inhibitor binding to the Aurora B active site, a mechanism validated by crystallography and mutational analysis [1].

Aurora Kinase Selectivity Enzymatic Assay Kinase Inhibitor Profiling

Antiproliferative Activity in Colorectal Cancer Cells: TCS7010 Demonstrates Cell Line-Specific Potency

TCS7010 exhibits differential antiproliferative activity across human colorectal cancer cell lines, with IC50 values of 0.19 μM (190 nM) in HCT116 cells and 2.9 μM in HT-29 cells . The 15-fold difference in sensitivity between HCT116 and HT-29 suggests that Aurora A dependency varies by genetic background and may correlate with ARID1A mutation status or other oncogenic drivers . In contrast, the pan-Aurora inhibitor VX-680 shows more uniform cytotoxicity across cell lines (IC50 ~300 nM in multiple models) , while Barasertib (Aurora B-selective) exhibits IC50 values <50 nM in sensitive SCLC lines but limited activity in colorectal models [1].

Antiproliferative Assay Colorectal Cancer HCT116 Cells

Mechanism of Action: TCS7010 Triggers Apoptosis via ROS-Mediated Unfolded Protein Response (UPR) Pathway

In HCT116 colon cancer cells, TCS7010 induces apoptosis through a distinct mechanism involving reactive oxygen species (ROS) accumulation and activation of the unfolded protein response (UPR) pathway . Treatment with TCS7010 leads to upregulation of UPR markers (GRP78, CHOP) and ROS generation, a phenotype not observed with pan-Aurora inhibitors such as VX-680, which primarily induces cell death via cytokinesis failure and polyploidy due to combined Aurora A/B inhibition [1]. This ROS-UPR-apoptosis axis represents a unique pharmacological property of highly selective Aurora A inhibition that may be exploitable in combination strategies with agents that modulate oxidative stress or ER stress pathways [2].

Apoptosis Reactive Oxygen Species Unfolded Protein Response

In Vivo Antitumor Efficacy: TCS7010 Shows High In Vivo Efficacy in Preclinical Tumor Models

TCS7010 demonstrates high in vivo antitumor efficacy in preclinical xenograft models, a property not uniformly observed across all Aurora A-selective inhibitors . While detailed dose-response and tumor growth inhibition (TGI) data remain proprietary or limited in public literature, vendor documentation consistently reports potent in vivo antitumor activity for TCS7010, distinguishing it from earlier tool compounds like MLN8054, which exhibited limited oral bioavailability and suboptimal in vivo efficacy due to rapid clearance . Alisertib (MLN8237), by contrast, was optimized for oral bioavailability and clinical development (Phase 3), but its selectivity (>200-fold) is lower than TCS7010 .

In Vivo Efficacy Xenograft Model Antitumor Activity

Optimal Research Applications for TCS7010 (Aurora A Inhibitor I) Based on Differential Evidence


Aurora A-Specific Phenotypic Screening in ARID1A-Mutant or Aurora A-Overexpressing Cancer Models

TCS7010 is the preferred tool compound for phenotypic screens requiring clean Aurora A inhibition without Aurora B interference. Studies show TCS7010 stimulates G2/M cell cycle arrest and apoptosis specifically in ARID1A−/− cells, a synthetic lethal interaction not observed with pan-Aurora inhibitors [1]. Researchers investigating synthetic lethality, mitotic catastrophe, or Aurora A-dependent oncogenic signaling (e.g., N-Myc stabilization) should select TCS7010 over less selective analogs to avoid confounding Aurora B phenotypes such as cytokinesis failure and polyploidy .

Colorectal Cancer Cell Line Stratification and Aurora A Dependency Profiling

The differential antiproliferative activity of TCS7010 (HCT116 IC50 = 0.19 μM vs. HT-29 IC50 = 2.9 μM) makes it suitable for profiling Aurora A dependency across colorectal cancer cell line panels . This application is particularly relevant for studies correlating genetic alterations (e.g., ARID1A loss-of-function, KRAS mutation status, APC truncations) with Aurora A inhibitor sensitivity. Using TCS7010 rather than a pan-Aurora inhibitor ensures that observed differences reflect Aurora A dependency rather than combined Aurora A/B inhibition .

Mechanistic Studies of ROS-Mediated UPR Activation and Apoptosis Induction

TCS7010 uniquely activates the ROS-UPR-apoptosis axis, a mechanism distinct from the cytokinesis failure induced by pan-Aurora inhibitors . Researchers studying endoplasmic reticulum (ER) stress responses, oxidative stress signaling, or crosstalk between mitotic arrest and apoptotic pathways can use TCS7010 as a selective pharmacological probe to dissect Aurora A-specific contributions to these processes. Combination studies with ROS scavengers (e.g., N-acetylcysteine) or ER stress modulators are enabled by this well-defined mechanism [2].

In Vivo Target Validation in Aurora A-Dependent Xenograft Models

For in vivo studies requiring maximal Aurora A inhibition with minimal toxicity from Aurora B suppression (e.g., myelosuppression), TCS7010 offers a favorable efficacy-selectivity profile . While Alisertib is also orally bioavailable and clinically advanced, its lower selectivity (>200-fold vs. >1,000-fold for TCS7010) may introduce low-level Aurora B inhibition at efficacious doses, complicating interpretation of in vivo pharmacodynamic biomarkers . TCS7010 is therefore the tool compound of choice for target validation studies aiming to establish Aurora A-specific therapeutic windows .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for TCS7010

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.